molecular formula C8H8ClI B14021152 1-Chloro-3-iodo-2,5-dimethylbenzene

1-Chloro-3-iodo-2,5-dimethylbenzene

Cat. No.: B14021152
M. Wt: 266.50 g/mol
InChI Key: KRJRXSFFLWJLGD-UHFFFAOYSA-N
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Description

1-Chloro-3-iodo-2,5-dimethylbenzene is a halogenated aromatic compound with the molecular formula C₈H₉ClI and a molecular weight of 252.52 g/mol. Its structure features a benzene ring substituted with chlorine at position 1, iodine at position 3, and methyl groups at positions 2 and 5.

Properties

IUPAC Name

1-chloro-3-iodo-2,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClI/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJRXSFFLWJLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)I)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-iodo-2,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the halogenation of 2,5-dimethylbenzene (xylene) using chlorine and iodine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of 1-chloro-3-iodo-2,5-dimethylbenzene may involve multi-step synthesis processes. These processes often start with the chlorination of 2,5-dimethylbenzene, followed by iodination using iodine or iodine-containing reagents. The reactions are carried out in suitable solvents and under specific temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-iodo-2,5-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 1-bromo-3-chloro-2,5-dimethylbenzene, while nucleophilic substitution with sodium hydroxide can produce 1-hydroxy-3-iodo-2,5-dimethylbenzene .

Scientific Research Applications

1-Chloro-3-iodo-2,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of halogenated aromatic compounds and their biological effects.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-iodo-2,5-dimethylbenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution, the electron-donating methyl groups activate the benzene ring towards electrophilic attack, while the halogen atoms influence the regioselectivity of the reaction . The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

1-Iodo-3,5-dimethylbenzene (C₈H₉I)

  • Substituents : Iodine (position 1), methyl groups (positions 3, 5).
  • Key Differences : The absence of chlorine and differing methyl positions result in reduced steric hindrance and altered electronic effects.
  • Applications : Used in Suzuki coupling reactions due to iodine’s superior leaving-group ability compared to chlorine .
  • Molecular Weight : 232.06 g/mol (vs. 252.52 g/mol for the target compound).

1-Chloro-3,5-dimethylbenzene (C₈H₉Cl)

  • Substituents : Chlorine (position 1), methyl groups (positions 3, 5).
  • Key Differences : Lacks iodine and has methyl groups at positions 3 and 5 instead of 2 and 5. This reduces molecular weight (140.61 g/mol) and boiling point .
  • Reactivity : Less reactive in cross-coupling reactions due to chlorine’s weaker leaving-group propensity.

1-Bromo-2-chloro-4,5-dimethylbenzene (C₈H₈BrCl)

  • Substituents : Bromine (position 1), chlorine (position 2), methyl groups (positions 4, 5).
  • Key Differences : Bromine’s electronegativity and size differ from iodine, altering reaction kinetics in nucleophilic substitutions. Methyl positions create distinct steric environments .

Positional Isomers and Functional Group Variations

1-Chloro-2-methoxy-3,5-dimethylbenzene (C₉H₁₁ClO)

  • Substituents : Chlorine (position 1), methoxy (position 2), methyl groups (positions 3, 5).
  • Key Differences : Methoxy’s electron-donating nature directs electrophilic substitution to positions 4 and 6, unlike the target compound’s methyl-directed reactivity .

2,5-Dichloro-1,3-dimethylbenzene (C₈H₈Cl₂)

  • Substituents : Chlorine (positions 2, 5), methyl groups (positions 1, 3).
  • Key Differences: Dichlorination increases polarity and boiling point compared to mono-halogenated analogs. Methyl positions influence steric hindrance in substitution reactions .

Compounds with Additional Functional Groups

1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene (C₉H₈BrF₃)

  • Substituents : Bromine (position 1), methyl (positions 2, 5), trifluoromethyl (position 4).
  • Key Differences : The electron-withdrawing trifluoromethyl group deactivates the ring, reducing reactivity in electrophilic substitutions compared to the target compound .

1-(Chloromethyl)-3-fluoro-5-methylbenzene (C₈H₇ClF)

  • Substituents : Chloromethyl (position 1), fluorine (position 3), methyl (position 5).
  • Key Differences : The chloromethyl group introduces aliphatic reactivity (e.g., nucleophilic substitution), whereas the target compound’s halogens are aromatic-bound .

Comparative Data Table

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications Reference
1-Chloro-3-iodo-2,5-dimethylbenzene C₈H₉ClI 1-Cl, 3-I, 2,5-CH₃ 252.52 Hypothetical use in cross-coupling reactions N/A
1-Iodo-3,5-dimethylbenzene C₈H₉I 1-I, 3,5-CH₃ 232.06 Suzuki reactions; light-sensitive
1-Chloro-3,5-dimethylbenzene C₈H₉Cl 1-Cl, 3,5-CH₃ 140.61 Lower boiling point; solvent
1-Bromo-2-chloro-4,5-dimethylbenzene C₈H₈BrCl 1-Br, 2-Cl, 4,5-CH₃ 223.51 Reactivity in halogen exchange
2,5-Dichloro-1,3-dimethylbenzene C₈H₈Cl₂ 2,5-Cl, 1,3-CH₃ 175.06 High polarity; agrochemical intermediate

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